molecular formula C10H11NO B3271758 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol CAS No. 55384-91-3

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol

Cat. No.: B3271758
CAS No.: 55384-91-3
M. Wt: 161.2 g/mol
InChI Key: NGSXJRCHFJDUGD-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol is an organic compound with the molecular formula C10H11NO It features a pyridine ring substituted at the 4-position with a butyn-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol typically involves the coupling of an alkyne with a pyridine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, palladium acetate, triphenylphosphine, and copper(I) iodide can be used as catalysts in a solution of aryl halide and alkyne in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-one.

    Reduction: Formation of 2-Methyl-4-(pyridin-4-yl)but-3-en-2-ol or 2-Methyl-4-(pyridin-4-yl)butan-2-ol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the butyn-2-ol group can participate in nucleophilic or electrophilic reactions, influencing various molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(pyridin-3-yl)but-3-yn-2-ol
  • 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
  • 2-Methyl-3-butyn-2-ol

Uniqueness

2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol is unique due to the specific positioning of the pyridine ring and the butyn-2-ol group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methyl-4-pyridin-4-ylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2,12)6-3-9-4-7-11-8-5-9/h4-5,7-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSXJRCHFJDUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397046
Record name 3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55384-91-3
Record name 3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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